3-Butoxy-2,6-difluorobenzyl bromide

Beschreibung

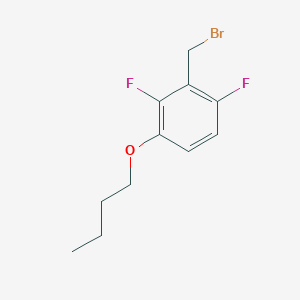

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1-butoxy-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQTPDBDBOPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butoxy-2,6-difluorobenzyl Bromide: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[1][2][3] 3-Butoxy-2,6-difluorobenzyl bromide is a bespoke chemical intermediate designed to leverage these benefits. As a highly reactive alkylating agent, it serves as a versatile building block for introducing the 3-butoxy-2,6-difluorobenzyl moiety into complex molecular architectures. The presence of two ortho-fluorine atoms creates a unique electronic environment that enhances the electrophilicity of the benzylic carbon, making it an efficient substrate for nucleophilic substitution. The butoxy group provides a lipophilic handle, which can be crucial for modulating solubility and optimizing interactions within hydrophobic binding pockets of biological targets.

This guide provides a comprehensive technical overview of this compound, detailing a robust synthetic pathway, its core physicochemical and spectroscopic properties, its anticipated chemical reactivity, and its potential applications as a key building block for researchers, particularly those in the field of drug development.

PART 1: Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

Core Properties Table

| Property | Value | Source(s) |

| CAS Number | 1706446-25-4 | [4][5] |

| Molecular Formula | C₁₁H₁₃BrF₂O | [5] |

| Molecular Weight | 279.12 g/mol | [5] |

| Appearance | Corrosive Liquid (predicted) | [4] |

| SMILES | CCCCOC1=CC=C(F)C(CBr)=C1F | [5] |

Safety and Handling

As a functionalized benzyl bromide, this compound is classified as a corrosive and lachrymatory substance.[4] It is imperative to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, within a certified chemical fume hood.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]

-

Precautionary Measures: Avoid inhalation of vapors. Prevent contact with skin and eyes. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

PART 2: Synthesis of this compound

-

Directed Ortho-Metalation and Formylation: Introduction of a formyl (-CHO) group.

-

Williamson Ether Synthesis: Introduction of the butoxy (-OC₄H₉) group.

-

Reductive Bromination Sequence: Conversion of the aldehyde to the target benzyl bromide.

This sequence is strategically designed to install the substituents in the correct order, leveraging their directing effects to ensure high regioselectivity.

Synthetic Workflow Diagram

Caption: Proposed three-stage synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology based on analogous reactions and should be optimized and performed with all necessary safety precautions by qualified personnel.

Step 1: Synthesis of 2,6-Difluorobenzaldehyde

This step utilizes a directed ortho-metalation followed by quenching with an electrophile, a standard method for formylating aromatic rings.[6][7][8] The fluorine atoms direct the lithium to the C2 position.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 200 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 1,3-difluorobenzene (11.4 g, 0.10 mol) to the cooled THF. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the resulting solution at -78 °C for 2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 11.7 g, 0.16 mol) dropwise, again keeping the temperature below -70 °C.

-

Workup: After stirring for an additional 1 hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully pouring it into a cold 1 M HCl solution (200 mL).

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash chromatography to yield 2,6-difluorobenzaldehyde.

Step 2: Synthesis of 3-Butoxy-2,6-difluorobenzaldehyde

The highly activated aromatic ring of 2,6-difluorobenzaldehyde is susceptible to Nucleophilic Aromatic Substitution (SₙAr). Sodium butoxide will displace one of the fluorine atoms. The aldehyde group directs this substitution to the meta position (C3).

-

Setup: In a round-bottom flask, prepare sodium butoxide by carefully adding sodium metal (2.3 g, 0.10 mol) in portions to anhydrous n-butanol (150 mL) under an inert atmosphere.

-

Reaction: Once all the sodium has reacted, add 2,6-difluorobenzaldehyde (14.2 g, 0.10 mol) to the sodium butoxide solution.

-

Heating: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, carefully neutralize the excess base with 1 M HCl. Remove the butanol under reduced pressure.

-

Extraction & Purification: Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-butoxy-2,6-difluorobenzaldehyde.

Step 3: Synthesis of this compound

This is a two-part final step involving the reduction of the aldehyde to a benzyl alcohol, followed by its conversion to the benzyl bromide using a mild brominating agent to avoid side reactions.

-

Reduction: Dissolve the 3-butoxy-2,6-difluorobenzaldehyde (19.8 g, 0.10 mol) in methanol (200 mL) and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.9 g, 0.05 mol) in small portions. Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for another hour.

-

Reduction Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (DCM, 3 x 75 mL). Dry the combined organic layers over MgSO₄ and concentrate to yield (3-butoxy-2,6-difluorophenyl)methanol, which can often be used in the next step without further purification.

-

Bromination (Appel Reaction): Dissolve the crude benzyl alcohol in anhydrous DCM (250 mL) under an inert atmosphere. Add triphenylphosphine (PPh₃, 28.9 g, 0.11 mol). Cool the solution to 0 °C and add carbon tetrabromide (CBr₄, 36.5 g, 0.11 mol) portion-wise.[5][9][10]

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours until the starting material is consumed (monitor by TLC).

-

Purification: Concentrate the reaction mixture under reduced pressure. Add hexanes to precipitate the triphenylphosphine oxide byproduct and filter. The filtrate contains the target product. Further purification by flash chromatography (silica gel, hexanes/ethyl acetate) will yield pure this compound.

PART 3: Spectroscopic Characterization (Predicted)

Confirming the identity and purity of the final compound is critical. While experimental data is not published, the spectroscopic profile can be reliably predicted based on established principles of NMR and IR spectroscopy.

Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |

| ¹H | ~4.65 | t | J(H,F) ≈ 2 Hz | 2H, -CH ₂Br |

| ~7.25 | m | 1H, Ar-H | ||

| ~6.80 | m | 1H, Ar-H | ||

| ~4.05 | t | J(H,H) = 6.5 Hz | 2H, -OCH ₂CH₂CH₂CH₃ | |

| ~1.80 | sextet | J(H,H) = 7.0 Hz | 2H, -OCH₂CH ₂CH₂CH₃ | |

| ~1.50 | sextet | J(H,H) = 7.5 Hz | 2H, -OCH₂CH₂CH ₂CH₃ | |

| ~0.98 | t | J(H,H) = 7.4 Hz | 3H, -OCH₂CH₂CH₂CH ₃ | |

| ¹³C | ~160 | dd | J(C,F) ≈ 245, 10 Hz | C 3-O |

| ~158 | dd | J(C,F) ≈ 250, 8 Hz | C 2-F / C 6-F | |

| ~128 | t | J(C,F) ≈ 10 Hz | C 5 | |

| ~115 | dd | J(C,F) ≈ 20, 4 Hz | C 1 | |

| ~112 | dd | J(C,F) ≈ 25, 5 Hz | C 4 | |

| ~69 | s | -OC H₂- | ||

| ~31 | s | -OCH₂C H₂- | ||

| ~25 | t | J(C,F) ≈ 4 Hz | C H₂Br | |

| ~19 | s | -OCH₂CH₂C H₂- | ||

| ~14 | s | -C H₃ | ||

| ¹⁹F | ~ -115 to -125 | m | 2F, Ar-F |

Rationale for Predictions:

-

¹H NMR: The benzylic protons (-CH₂Br) are expected around 4.65 ppm, deshielded by the adjacent bromine and aromatic ring. They will appear as a triplet due to coupling with the two ortho-fluorine atoms ('through-space' or ⁴J(H,F) coupling). The aromatic protons will be in the typical 6.8-7.3 ppm region, showing complex splitting due to H-H and H-F couplings. The butoxy group will show its characteristic triplet-sextet-sextet-triplet pattern.

-

¹³C NMR: The carbons directly attached to fluorine (C2, C6) and oxygen (C3) will be significantly downfield and show large one-bond C-F coupling constants (~250 Hz). Other aromatic carbons will show smaller two- or three-bond C-F couplings. The benzylic carbon (-CH₂Br) is expected around 25 ppm, shifted upfield relative to non-fluorinated analogues due to the 'heavy atom effect' of bromine, and may show a small triplet splitting from the fluorine atoms.[11]

-

¹⁹F NMR: The two equivalent fluorine atoms are expected to appear as a single multiplet in the typical range for fluoroaromatics.

Predicted Infrared (IR) Spectroscopy Data

-

~2960-2870 cm⁻¹: C-H stretching (aliphatic, butoxy group)

-

~1620, 1480 cm⁻¹: C=C stretching (aromatic ring)

-

~1280-1240 cm⁻¹: C-O stretching (aryl ether)

-

~1220 cm⁻¹: -CH₂- wagging vibration

-

~1100-1000 cm⁻¹: C-F stretching

-

~600-500 cm⁻¹: C-Br stretching

PART 4: Reactivity and Synthetic Applications

Core Reactivity: The Enhanced Electrophile

This compound is a potent electrophile, primed for Sₙ2 reactions. Its reactivity is governed by several key factors:

-

Benzylic Position: The bromine is attached to a benzylic carbon. The transition state of an Sₙ2 reaction at this position is stabilized by the adjacent π-system of the aromatic ring, lowering the activation energy.

-

Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic attack.

-

Inductive Activation: The two ortho-fluorine atoms are strongly electron-withdrawing. They pull electron density from the aromatic ring via the sigma framework, which in turn makes the benzylic carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.

This enhanced reactivity makes it an ideal reagent for alkylating a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, under mild conditions.

Mechanism of Action: Sₙ2 Alkylation

Caption: Generalized Sₙ2 reaction mechanism with various nucleophiles.

Field-Proven Insights & Potential Applications

While specific applications for this exact molecule are not documented, its structural motifs are highly relevant in drug discovery. The 2,6-difluorobenzyl moiety is a known component in several biologically active compounds.[12] For example, it is used in the synthesis of inhibitors for viruses like Bovine Viral Diarrhea Virus (a surrogate for Hepatitis C) and in creating antagonists for gonadotropin-releasing hormone receptors.

The value of this compound lies in its ability to:

-

Improve Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.

-

Modulate Lipophilicity: The butoxy group adds a significant lipophilic character, which can be tailored to enhance passage through cell membranes or to fit into hydrophobic pockets of a target enzyme or receptor.

-

Fine-Tune Conformation: The steric bulk and electronic nature of the fluorine and butoxy groups can lock the benzyl moiety into a specific conformation, which can be critical for achieving high binding affinity and selectivity.

Conclusion

This compound represents a highly valuable, albeit specialized, building block for organic synthesis and medicinal chemistry. Its design incorporates features—a reactive benzylic bromide, activating difluoro-substitution, and a lipophilic butoxy sidechain—that are highly sought after for the development of novel therapeutic agents. While direct experimental data is limited, its properties and reactivity can be confidently predicted from established chemical principles. The proposed synthetic route offers a logical and practical approach to its preparation, enabling researchers to access this unique scaffold for incorporation into drug discovery programs. Adherence to strict safety protocols is essential when handling this potent and corrosive reagent. Its strategic use holds promise for creating next-generation pharmaceuticals with enhanced efficacy and optimized pharmacokinetic profiles.

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved January 19, 2026, from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 19, 2026, from [Link]

-

Mykhailiuk, P. K. (2019). Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved January 19, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Butoxy-3,5-difluorobenzene (16). Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications: Synthesis and characterization of a luminescent and fully rigid tetrakisimidazolium macrocycle. Retrieved January 19, 2026, from [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8331. [Link]

- Science of Synthesis. (n.d.). Formylation of Arylmetal Reagents. Thieme. (Specific citation details would require access to the database, but the principle is widely documented).

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Gillis, E. P., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 10(7), 731-746. [Link]

-

MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides. Chemia. Retrieved January 19, 2026, from [Link]

-

Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

Reddit. (2019, November 22). Why do we Use PBr3 instead of HBr, when we want to replace alcohol with bromine? r/chemhelp. Retrieved January 19, 2026, from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Procedure for Alkylation. Retrieved January 19, 2026, from [Link]

- Google Patents. (2015). An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 19, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 19, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved January 19, 2026, from [Link]

-

Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 2,3-difluorobenzaldehyde.

-

jOeCHEM. (2019, January 22). Using PBr3 to Replace Alcohols with Bromides via Sn2 [Video]. YouTube. [Link]

-

ARKIVOC. (2001). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved January 19, 2026, from [Link]

-

Scilit. (n.d.). Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene. Retrieved January 19, 2026, from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 19, 2026, from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2001, October). Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. Retrieved January 19, 2026, from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 19, 2026, from [Link]

- Heterocycles. (n.d.). Pyridine ring formylation by DMF. Retrieved January 19, 2026, from (Specific journal details would be needed for a full URL).

- Google Patents. (n.d.). Preparation method of 2,6-difluorobenzyl bromide.

-

NIH. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 9. Appel Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 3-Butoxy-2,6-difluorobenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 3-Butoxy-2,6-difluorobenzyl bromide (CAS No. 1706446-25-4), a specialized fluorinated organic building block.[1][2] Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes known data with expert-driven insights into its synthesis, reactivity, and potential applications. We will explore the causal reasoning behind synthetic strategies and handling protocols, grounding our discussion in the established chemistry of related compounds.

Introduction: The Strategic Value of Fluorinated Scaffolds

Fluorine-containing molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a drug candidate can significantly enhance key properties such as metabolic stability, binding affinity, and lipophilicity, which in turn improves bioavailability and pharmacokinetic profiles. This compound is a reagent that combines several strategic features:

-

A Reactive Benzylic Bromide: The bromomethyl group is an excellent electrophile, primed for facile nucleophilic substitution reactions. This allows for the straightforward covalent attachment of the difluorobutoxybenzyl moiety to a wide range of molecular scaffolds.

-

Vicinal Fluorine Atoms: The two fluorine atoms at the 2- and 6-positions exert a strong electron-withdrawing inductive effect. This electronic modulation can influence the acidity of nearby protons, alter the pKa of nitrogen-containing heterocycles it's attached to, and create favorable orthogonal interactions (e.g., dipole-dipole, multipolar C-F···X interactions) within a protein binding pocket.[3]

-

A Butoxy Substituent: The butoxy group introduces a flexible, lipophilic chain that can be used to tune the overall solubility and lipophilicity of a molecule. This can be critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This combination makes this compound a valuable building block for introducing a complex, functionally rich fragment in the synthesis of novel therapeutics.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Key Properties

The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 1706446-25-4 | [2] |

| Molecular Formula | C₁₁H₁₃BrF₂O | [2] |

| Molecular Weight | 279.12 g/mol | [2] |

| SMILES | CCCCOC1=CC=C(F)C(CBr)=C1F | [2] |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | N/A |

| Purity | Typically >95% | [1] |

Safety & Handling

Substituted benzyl bromides are lachrymators and are corrosive. Proper handling is essential to ensure laboratory safety. The following precautions are based on safety data for structurally related difluorobenzyl bromides.[4]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[4]

-

Inhalation and Contact: Avoid breathing vapors or dust. This compound causes severe skin burns and eye damage.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

-

Spill Management: In the event of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Proposed Synthesis Pathway

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols & Justification

Step 1: Synthesis of 1-Butoxy-2,4-difluorobenzene

-

Protocol: To a solution of sodium butoxide (1.1 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add 1,2,4-trifluorobenzene (1.0 eq) dropwise. Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed. Cool to room temperature, quench with water, and extract with a nonpolar solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by vacuum distillation.

-

Causality: The fluorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution by the two other electron-withdrawing fluorine atoms. Sodium butoxide is a strong nucleophile, and a polar aprotic solvent like DMF effectively solvates the sodium cation, enhancing the nucleophilicity of the butoxide anion.

Step 2: Friedel-Crafts Acylation

-

Protocol: Dissolve 1-Butoxy-2,4-difluorobenzene (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, followed by the dropwise addition of acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

-

Causality: The butoxy group is an ortho-, para-director. The position para to the butoxy group is sterically unhindered and electronically activated, making it the primary site for electrophilic acylation.

Step 3: Wolff-Kishner Reduction

-

Protocol: To a flask containing diethylene glycol, add the ketone from Step 2 (1.0 eq), hydrazine hydrate (3.0 eq), and potassium hydroxide (3.0 eq). Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off. Maintain the high temperature for several hours until the reaction is complete. Cool, dilute with water, and extract with an organic solvent. Wash, dry, and purify the product.

-

Causality: This classic reaction is highly effective for the complete reduction of a carbonyl group to a methylene group under basic conditions, which are compatible with the electron-rich aromatic ring.

Step 4: Benzylic Bromination

-

Protocol: Dissolve the product from Step 3 (1.0 eq) in carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to reflux under illumination with a sunlamp or by chemical initiation until the reaction is complete (indicated by the disappearance of the denser NBS from the bottom of the flask). Cool the mixture, filter off the succinimide byproduct, and wash the filtrate with sodium bisulfite solution and water. Dry the organic layer and remove the solvent under reduced pressure to yield the crude this compound, which can be purified by chromatography if necessary.

-

Causality: This is a free-radical chain reaction.[5] The initiator (light or AIBN) generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the benzylic position, which is the most reactive C-H bond due to the stability of the resulting benzyl radical. This benzylic radical then reacts with another molecule of NBS (or Br₂) to form the final product and propagate the chain.[5]

Applications in Medicinal Chemistry and Drug Development

As a functionalized building block, this compound is a prime candidate for incorporation into drug discovery programs. Its utility stems from its ability to serve as a versatile electrophile in alkylation reactions.

Core Reaction: Nucleophilic Alkylation

The primary application involves the reaction of the benzyl bromide with a nucleophile (Nu⁻), such as an amine, thiol, or alcohol, to form a new carbon-nucleophile bond. This reaction typically proceeds via an Sₙ2 mechanism.

Caption: General alkylation reaction using this compound.

Potential Therapeutic Targets

The 2,6-difluorobenzyl motif is a known component in several classes of therapeutic agents. For example, it is a key fragment in the synthesis of Rufinamide, an antiepileptic drug, and has been used to develop inhibitors of viral polymerases and other enzymes.[6][7][8] The addition of the 3-butoxy group in the title compound offers a new vector for chemical space exploration.

-

Kinase Inhibitors: The butoxy group could be oriented to probe hydrophobic pockets in the ATP-binding site of kinases, potentially increasing potency and selectivity.

-

GPCR Ligands: The lipophilic tail can enhance membrane permeability and interaction with transmembrane domains of G-protein coupled receptors.

-

Antiviral/Anticancer Agents: The entire fragment can be appended to heterocyclic cores (e.g., triazoles, quinazolines) to generate novel compounds with potential applications in oncology and virology, leveraging the established bioactivity of the difluorobenzyl scaffold.[4][6]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. While detailed experimental data on this specific compound is sparse, its synthesis and reactivity can be confidently predicted from established chemical principles. Its unique combination of a reactive electrophilic center, metabolic-blocking fluorine atoms, and a lipophilic butoxy chain makes it an attractive tool for medicinal chemists aiming to fine-tune the properties of lead compounds and explore new regions of chemical space. As with all reactive benzyl bromides, adherence to strict safety protocols is mandatory for its handling and use.

References

-

Chem-Impex. 3,5-Difluorobenzyl bromide. Available at: [Link].

-

Chem-Impex. 2,6-Difluorobenzyl bromide. Available at: [Link].

- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

AA Blocks. 1706446-25-4 | this compound. Available at: [Link].

- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.

- Google Patents. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative.

- Google Patents. CN107098791B - Preparation method of benzyl bromide.

-

Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Available at: [Link].

- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

-

Vasista Group. Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. Available at: [Link].

Sources

- 1. Search Results - AK Scientific [aksci.com]

- 2. aablocks.com [aablocks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,6-Difluorobenzyl bromide 97 85118-00-9 [sigmaaldrich.com]

- 5. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 6. 2,6-二氟苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 8. 2,6-二氟苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-Butoxy-2,6-difluorobenzyl bromide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Butoxy-2,6-difluorobenzyl bromide, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. This document elucidates the molecular structure, physicochemical properties, and reactivity of this versatile building block. Detailed protocols for its synthesis, purification, and characterization using modern analytical techniques are presented. Furthermore, this guide explores the compound's potential applications, particularly in drug discovery, and outlines essential safety and handling procedures. The insights provided herein are intended to support researchers, scientists, and professionals in drug development in leveraging the unique properties of this compound for innovative applications.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science. Fluorination can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound emerges as a significant reagent in this context, offering a unique combination of a reactive benzylic bromide functional group with a difluorinated and alkoxylated aromatic ring. This trifecta of functionalities makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide aims to provide a detailed technical resource on this compound, consolidating available data and providing expert insights into its chemical behavior and utility.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms in the ortho positions relative to a bromomethyl group, and a butoxy group at the meta position. This specific arrangement of substituents dictates its unique electronic and steric properties.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Source/Basis |

| CAS Number | 1706446-25-4 | AA Blocks |

| Molecular Formula | C₁₁H₁₃BrF₂O | AA Blocks |

| Molecular Weight | 279.12 g/mol | AA Blocks |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar benzyl bromides |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure | Analogy to substituted benzyl bromides |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); Insoluble in water | General properties of organic halides |

| Density | Estimated to be >1.4 g/mL | Analogy to fluorinated benzyl bromides |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, typically starting from a commercially available difluorinated precursor. A plausible and commonly employed strategy involves the benzylic bromination of 3-butoxy-2,6-difluorotoluene.

Synthetic Pathway

A logical synthetic pathway would involve two main steps:

-

Nucleophilic Aromatic Substitution: Synthesis of 3-butoxy-2,6-difluorotoluene from 1,2,3-trifluorobenzene by reacting it with sodium butoxide.

-

Benzylic Bromination: Free-radical bromination of the methyl group of 3-butoxy-2,6-difluorotoluene to yield the final product.

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol: Benzylic Bromination

This protocol is a general procedure based on established methods for the bromination of benzylic positions.[1]

Materials:

-

3-Butoxy-2,6-difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-butoxy-2,6-difluorotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts.

Methods:

-

Flash Column Chromatography: This is the most common method for purifying benzyl bromides on a laboratory scale. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.

-

Distillation under Reduced Pressure: For larger quantities, vacuum distillation can be employed, provided the compound is thermally stable.[2]

-

Washing with a Plug of Basic Alumina: A quick and effective method to remove acidic impurities is to pass a solution of the crude product through a short plug of basic alumina.[3]

Reactivity and Mechanistic Considerations

This compound is a reactive electrophile, primarily undergoing nucleophilic substitution reactions at the benzylic carbon.

Nucleophilic Substitution Reactions

The benzylic position is activated towards both Sₙ1 and Sₙ2 reaction pathways due to the ability of the adjacent aromatic ring to stabilize both a carbocation intermediate (Sₙ1) and the transition state (Sₙ2). The presence of two ortho-fluorine atoms can influence the reactivity through their strong electron-withdrawing inductive effect, which may slightly disfavor the formation of a full benzylic carbocation, thus potentially favoring an Sₙ2 mechanism with many nucleophiles.

General Reaction Scheme:

Where Nu⁻ can be a wide range of nucleophiles, including:

-

O-nucleophiles: Alcohols, phenols, carboxylates

-

N-nucleophiles: Amines, azides, heterocycles

-

S-nucleophiles: Thiols, thiophenols

-

C-nucleophiles: Cyanide, enolates

Influence of Substituents

-

Ortho-Fluoro Groups: The two fluorine atoms at the 2 and 6 positions exert a strong inductive electron-withdrawing effect (-I), which can influence the reactivity of the benzylic carbon. This effect can make the benzylic carbon more electrophilic and susceptible to nucleophilic attack.

-

Meta-Butoxy Group: The butoxy group at the 3-position has a dual electronic effect: a -I effect and a +M (mesomeric) effect due to the lone pairs on the oxygen. The overall effect on the reactivity of the benzylic position is more complex and can depend on the specific reaction conditions.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (-CH₂Br), the aromatic protons, and the protons of the butoxy group. The benzylic protons would likely appear as a singlet in the range of 4.5-4.8 ppm. The aromatic protons would exhibit complex splitting patterns due to H-H and H-F coupling. The protons of the butoxy group would show distinct multiplets corresponding to the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the benzylic carbon, the aromatic carbons (with C-F coupling), and the carbons of the butoxy group.

-

¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the electronic environment of the fluorine atoms and would likely show a single resonance for the two equivalent fluorine atoms, with coupling to the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of bromine (M⁺ and M⁺+2 in a roughly 1:1 ratio).[4] Common fragmentation pathways for benzyl bromides include the loss of the bromine atom to form a stable benzylic cation and cleavage of the butoxy chain.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups.[8][9][10]

-

Aromatic C-H stretching: Around 3030-3100 cm⁻¹

-

Aliphatic C-H stretching (butoxy and CH₂Br): Around 2850-2960 cm⁻¹

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretching (ether): Strong absorption around 1250 cm⁻¹

-

C-F stretching: Strong absorptions in the 1000-1300 cm⁻¹ region

-

C-Br stretching: In the fingerprint region, typically below 690 cm⁻¹

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: The 2,6-difluorobenzyl moiety is a known pharmacophore in various drug candidates.[11][12] The presence of the butoxy group can be used to modulate lipophilicity and other pharmacokinetic properties. This compound can be used to synthesize novel compounds for screening against a variety of biological targets.

-

Materials Science: The introduction of fluorinated groups can enhance the thermal and chemical resistance of polymers and other materials.[13] this compound can be used to synthesize fluorinated monomers or to functionalize existing polymers.

Safety and Handling

Benzyl bromides are generally lachrymatory and corrosive substances that require careful handling.[14][15][16]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in drug discovery and materials science. Its unique combination of a reactive benzylic bromide, two ortho-fluorine atoms, and a meta-butoxy group provides a platform for the synthesis of a wide range of novel and complex molecules. This technical guide has provided a comprehensive overview of its molecular structure, synthesis, reactivity, and analytical characterization, along with essential safety information. As the demand for sophisticated fluorinated compounds continues to grow, reagents like this compound will undoubtedly play a crucial role in advancing these fields.

References

-

AA Blocks. This compound. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Loba Chemie. BENZYL BROMIDE FOR SYNTHESIS MSDS. [Link]

-

Quick Company. “A Process For Purification Of Substituted Benzyl Halides”. [Link]

-

Chemistry World. Taking benzyl fluorides beyond game changing reports. [Link]

-

Quick Company. “Process For Preparation Of Substituted Benzyl Bromide”. [Link]

-

Reddit. BnBr purification via basic alumina?. [Link]

- Google Patents. Method for preparing substituted benzyl bromides.

-

PubChem. 3,5-Difluorobenzyl bromide. [Link]

-

PubChem. 3-Bromo-2,5-difluorobenzyl bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 2,6-Difluorobenzyl Bromide. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Química Organica.org. IR spectrum: Ethers. [Link]

-

Beilstein Journal of Organic Chemistry. Stereochemical outcomes of C–F activation reactions of benzyl fluoride. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

PubChem. Compounds and uses thereof for the modulation of hemoglobin - Patent US-9422279-B2. [Link]

-

Chemistry Connected. Beyond Labz: Introduction to Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

-

The Royal Society of Chemistry. NMR Spectra. [Link]

- Google Patents. Preparation method of 2,6-difluorobenzyl bromide.

-

Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. [Link]

-

PubChem. 1-Butoxy-2,3-Difluorobenzene. [Link]

-

Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]

-

PubChem. Polyfluoro-substituted aromatic heterocyclic derivative, pharmaceutical composition containing same, and applications thereof - Patent US-11319300-B2. [Link]

-

PubChem. 3-Butoxy-2,4-dimethyl-1-pentene. [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Material Science Innovations: Leveraging 2,6-Difluorobenzyl Bromide for Advanced Polymers and Coatings. [Link]

Sources

- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 2. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. IR spectrum: Ethers [quimicaorganica.org]

- 10. m.youtube.com [m.youtube.com]

- 11. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. westliberty.edu [westliberty.edu]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Synthesis of 3-Butoxy-2,6-difluorobenzyl bromide

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-Butoxy-2,6-difluorobenzyl bromide, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a butoxy group and fluorine atoms into the benzyl bromide scaffold offers medicinal chemists a versatile building block to enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1]

This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative chemical principles.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a three-step sequence, commencing with a commercially available substituted benzaldehyde. This pathway is designed for efficiency, high yield, and amenability to scale-up. The core transformations are:

-

Williamson Ether Synthesis: Introduction of the butoxy side chain onto a suitably functionalized 2,6-difluorobenzaldehyde derivative.

-

Aldehyde Reduction: Conversion of the benzaldehyde functionality to a benzyl alcohol.

-

Bromination: Transformation of the benzyl alcohol into the target benzyl bromide.

This strategic disconnection allows for the use of well-established and reliable chemical reactions, ensuring a high degree of predictability and success.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Butoxy-2,6-difluorobenzyl bromide

Introduction

3-Butoxy-2,6-difluorobenzyl bromide is a halogenated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. Its unique combination of a flexible butoxy chain, a reactive benzyl bromide moiety, and the electronic influence of two fluorine atoms on the aromatic ring makes it a versatile building block for the synthesis of novel compounds. The fluorine substituents can enhance metabolic stability and binding affinity in drug candidates, while the benzyl bromide group provides a reactive handle for a variety of chemical transformations.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this characterization process. Due to the limited availability of published experimental spectra for this specific molecule, this guide provides a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. This document is intended to serve as a predictive reference for scientists and researchers, outlining the expected spectral features and their detailed interpretation.

Molecular Structure and Functional Group Analysis

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₁H₁₃BrF₂O, Molecular Weight: 279.12 g/mol ) possesses several key structural features that will dictate its spectroscopic fingerprint.[1]

.dot

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the butoxy group, the benzylic protons, and the aromatic protons.

Methodology for ¹H NMR Data Acquisition (Standard Protocol)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H-11 (CH₃) | ~0.98 | Triplet (t) | 3H | J ≈ 7.4 |

| H-10 (CH₂) | ~1.52 | Sextet | 2H | J ≈ 7.4, 7.0 |

| H-9 (CH₂) | ~1.80 | Quintet | 2H | J ≈ 7.0, 6.8 |

| H-8 (OCH₂) | ~4.10 | Triplet (t) | 2H | J ≈ 6.8 |

| H-7 (CH₂Br) | ~4.65 | Singlet (s) | 2H | - |

| H-4 | ~6.95 | Triplet (t) | 1H | J(H-H) ≈ 8.8, J(H-F) ≈ 8.8 |

| H-5 | ~7.20 | Triplet of triplets (tt) | 1H | J(H-H) ≈ 8.8, J(H-F) ≈ 6.5 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Butoxy Group: The aliphatic protons of the butoxy group are expected in the upfield region of the spectrum. The terminal methyl group (H-11) appears as a triplet due to coupling with the adjacent methylene protons (H-10). The methylene groups H-10 and H-9 will appear as complex multiplets (sextet and quintet, respectively) due to coupling with their neighbors. The methylene group attached to the ether oxygen (H-8) is deshielded and shifted downfield to around 4.10 ppm.

-

Benzylic Protons: The two benzylic protons (H-7) are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. Their position is significantly downfield (~4.65 ppm) due to the strong deshielding effects of the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons: The aromatic region will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at the C4 position is expected to be a triplet due to coupling to the adjacent H-5 and the fluorine at C-3. The proton at C5 is anticipated to be a triplet of triplets, coupling to H-4 and the two fluorine atoms at C-2 and C-6.

.dot

Caption: Diagram of proton environments and their key coupling interactions.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts are influenced by the local electronic environment, and the presence of fluorine atoms will cause characteristic splitting of the signals for nearby carbons (C-F coupling).

Methodology for ¹³C NMR Data Acquisition (Standard Protocol)

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set a wider spectral width, typically 0 to 220 ppm.

-

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and referenced to TMS at 0.00 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J_CF in Hz) |

| C-11 (CH₃) | ~13.9 | - |

| C-10 (CH₂) | ~19.3 | - |

| C-9 (CH₂) | ~31.0 | - |

| C-8 (OCH₂) | ~69.5 | - |

| C-7 (CH₂Br) | ~25.0 | J ≈ 4 (triplet) |

| C-5 | ~111.5 | J ≈ 20 (triplet) |

| C-1 | ~115.0 | J ≈ 18 (doublet of doublets) |

| C-4 | ~129.0 | J ≈ 10 (triplet) |

| C-3 | ~158.0 | J ≈ 250 (doublet) |

| C-2, C-6 | ~161.0 | J ≈ 250 (doublet of doublets) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbons: The four carbons of the butoxy group (C8-C11) are expected in the upfield region (13-70 ppm), with the O-CH₂ carbon being the most downfield.

-

Benzylic Carbon: The benzylic carbon (C7) will be shifted upfield relative to a typical CH₂ group due to the "heavy atom effect" of bromine, but will also be split into a triplet by the two fluorine atoms at C2 and C6.

-

Aromatic Carbons:

-

Carbons bonded to Fluorine (C2, C3, C6): These carbons will exhibit very large one-bond C-F coupling constants (¹J_CF ≈ 250 Hz) and will be significantly shifted downfield. C2 and C6 are equivalent.

-

Other Aromatic Carbons: The other ring carbons will show smaller two- or three-bond C-F couplings (²J_CF, ³J_CF), leading to further splitting of their signals. For example, C5 is expected to be a triplet due to coupling with both F atoms.

-

Predicted ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms.[2] Given the symmetry of the 2,6-difluoro substitution pattern, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data

-

Predicted Chemical Shift: ~ -115 to -125 ppm (relative to CFCl₃ at 0 ppm). The exact shift is sensitive to the solvent and electronic environment.[3][4]

-

Multiplicity: Triplet. The signal should be split into a triplet due to coupling with the adjacent aromatic proton (H-5).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure. For this compound, Electron Ionization (EI) would likely be used.

Methodology for MS Data Acquisition (Standard Protocol)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 350.

Predicted MS Fragmentation Pattern

| m/z | Predicted Fragment Ion | Interpretation |

| 278/280 | [C₁₁H₁₃BrF₂O]⁺ | Molecular ion (M⁺). Shows characteristic 1:1 isotopic pattern for bromine. |

| 199 | [C₁₁H₁₃F₂O]⁺ | Loss of Br radical. Expected to be the base peak. |

| 143 | [C₇H₄F₂O]⁺ | Loss of Br and butene (C₄H₈) via McLafferty-type rearrangement. |

| 125 | [C₇H₅F₂]⁺ | Loss of the butoxy group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds, though less likely here due to difluoro substitution.[5][6] |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the ether bond. |

.dot

Sources

- 1. aablocks.com [aablocks.com]

- 2. biophysics.org [biophysics.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. colorado.edu [colorado.edu]

- 5. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

Spectroscopic Blueprint: A Technical Guide to the Characterization of 3-Butoxy-2,6-difluorobenzyl bromide

For distribution to Researchers, Scientists, and Drug Development Professionals.

Foreword: The Significance of Fluorinated Benzyl Bromides in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. Fluorinated benzyl bromides, such as 3-Butoxy-2,6-difluorobenzyl bromide, are valuable building blocks in this endeavor. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly sought-after intermediates in the synthesis of novel pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth technical overview of the analytical characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct experimental data for this specific compound is not publicly available, this document presents a comprehensive, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds.

Synthesis Strategy and Potential Impurities

A plausible and efficient route to synthesize this compound is through a Williamson ether synthesis.[2][3][4][5][6] This reaction involves the deprotonation of 2,6-difluorophenol to its corresponding phenoxide, followed by nucleophilic substitution with 1-bromobutane to yield 1-butoxy-2,6-difluorobenzene. Subsequent bromination of the benzylic position, likely via a radical mechanism, would furnish the target compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Understanding this synthetic pathway is crucial for anticipating potential impurities that could be observed in the NMR and mass spectra. These may include unreacted starting materials (2,6-difluorophenol, 1-bromobutane), the intermediate (1-butoxy-2,6-difluorobenzene), and byproducts of the bromination step, such as dibrominated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the butoxy group, the benzylic protons, and the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₃ (butoxy) | ~0.97 | Triplet (t) | 3H |

| -CH₂-CH₃ (butoxy) | ~1.47 | Sextet | 2H |

| -O-CH₂-CH₂ - (butoxy) | ~1.76 | Quintet | 2H |

| -O-CH₂- (butoxy) | ~3.94 | Triplet (t) | 2H |

| -CH₂Br | ~4.5 | Singlet (s) or Triplet (t) due to coupling with ¹⁹F | 2H |

| Aromatic-H | 6.8 - 7.4 | Multiplet (m) | 2H |

Causality behind Predicted Chemical Shifts:

-

Butoxy Group: The chemical shifts for the butoxy group are predicted based on the known spectrum of butoxybenzene.[7] The terminal methyl group (-CH₃) is expected to be the most upfield, while the methylene group attached to the oxygen (-O-CH₂) will be the most downfield due to the deshielding effect of the electronegative oxygen atom.

-

Benzylic Protons (-CH₂Br): The benzylic protons are significantly deshielded by the adjacent bromine atom and the aromatic ring. Their chemical shift is predicted to be around 4.5 ppm. Due to the presence of two ortho fluorine atoms, these protons may exhibit a triplet multiplicity due to coupling with the ¹⁹F nuclei.

-

Aromatic Protons: The aromatic region is expected to show a complex multiplet between 6.8 and 7.4 ppm, integrating to two protons. The electron-donating butoxy group and the electron-withdrawing fluorine and benzyl bromide moieties will influence the precise chemical shifts of these protons.

Diagram 2: ¹H NMR Acquisition Workflow

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (butoxy) | ~14 |

| -CH₂ -CH₃ (butoxy) | ~19 |

| -O-CH₂-CH₂ - (butoxy) | ~31 |

| -O-CH₂- (butoxy) | ~68 |

| -CH₂Br | ~25-30 |

| Aromatic C-H | 110-130 |

| Aromatic C-F | 155-165 (doublet due to C-F coupling) |

| Aromatic C-O | ~150 |

| Aromatic C-CH₂Br | ~120 |

Rationale for Predicted Chemical Shifts:

-

Butoxy Carbons: The chemical shifts are based on data for butoxybenzene.[8]

-

Benzylic Carbon: The carbon of the -CH₂Br group is expected in the range of 25-30 ppm.

-

Aromatic Carbons: The aromatic region will be complex due to the various substituents. The carbons directly bonded to fluorine will appear as doublets with large coupling constants and will be the most downfield in the aromatic region.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful technique for characterizing fluorinated compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Electron Ionization (EI) Mass Spectrum

In an EI-MS experiment, this compound is expected to produce a characteristic fragmentation pattern.

| m/z | Predicted Fragment | Notes |

| 278/280 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a bromine-containing compound. |

| 199 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for benzyl bromides. |

| 143 | [M - Br - C₄H₈]⁺ | Subsequent loss of butene from the [M - Br]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable and often abundant fragment in the mass spectra of benzyl derivatives. |

Justification for Predicted Fragmentation:

-

Molecular Ion: The molecular ion peak will be observed with the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Loss of Bromine: The C-Br bond is relatively weak and readily undergoes homolytic cleavage to lose a bromine radical, forming a stable benzylic carbocation.[9]

-

Loss of Butene: The butoxy group can undergo a McLafferty-type rearrangement to eliminate butene.

-

Tropylium Ion: Rearrangement of the benzyl cation to the highly stable tropylium ion is a common fragmentation pathway for benzyl compounds.[9]

Diagram 3: EI-MS Data Acquisition and Analysis

Caption: General workflow for Electron Ionization Mass Spectrometry.

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton plug, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside with a lint-free tissue.

-

Insert the tube into the NMR spectrometer for analysis.

Mass Spectrometry Sample Preparation and Analysis

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Acquire the mass spectrum using electron ionization at 70 eV.

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic analysis of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry data, based on established principles and analogous compounds, offer a robust framework for the characterization of this important synthetic intermediate. The detailed experimental protocols provide a clear roadmap for researchers to obtain high-quality analytical data. As a key building block in the development of novel pharmaceuticals and materials, a thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

S. K. Tyrlik, A. A. Moroz. Williamson Ether Synthesis. [Link]

-

LibreTexts. Williamson Ether Synthesis. [Link]

-

ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide at.... [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Butoxybenzene(1126-79-0) 1H NMR [m.chemicalbook.com]

- 8. Butoxybenzene(1126-79-0) 13C NMR spectrum [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

Navigating the Stability Landscape of 3-Butoxy-2,6-difluorobenzyl bromide: A Technical Guide for Drug Development Professionals

Introduction: Understanding the Molecule and Its Challenges

3-Butoxy-2,6-difluorobenzyl bromide is a substituted benzyl bromide derivative with potential applications in pharmaceutical synthesis.[1] Its structure, featuring a reactive benzylic bromide, a butoxy group, and two fluorine atoms on the benzene ring, presents a unique combination of factors that influence its physical and chemical stability. The presence of the electron-withdrawing fluorine atoms can significantly impact the reactivity of the benzylic C-Br bond, while the butoxy group introduces potential sites for oxidative degradation.[2] For researchers and drug development professionals, a thorough understanding of the stability profile of this compound is paramount for ensuring the integrity of synthetic processes, the quality of active pharmaceutical ingredients (APIs), and the safety of formulated products.

This in-depth technical guide provides a comprehensive overview of the anticipated physical and chemical stability of this compound. Drawing upon established principles of organic chemistry and data from analogous substituted benzyl bromides, this document will explore potential degradation pathways, recommend best practices for handling and storage, and outline a robust strategy for comprehensive stability testing.

Anticipated Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its general properties based on its chemical structure and data from similar compounds.

| Property | Anticipated Characteristic | Rationale |

| Molecular Formula | C11H13BrF2O | As per chemical structure.[1] |

| Molecular Weight | 279.12 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a solid or liquid | Benzyl bromide is a liquid, while 2,6-difluorobenzyl bromide is a solid.[3][4] The butoxy chain may lower the melting point. |

| Solubility | Soluble in organic solvents (e.g., alcohol, benzene, ether); slightly soluble in water. | Based on the general solubility of benzyl bromide.[3] |

| Reactivity | Expected to be a lachrymator and corrosive. | Benzyl bromide and its derivatives are known lachrymators and can be corrosive to metals and tissue.[3][5] |

Core Stability Concerns and Predicted Degradation Pathways

The primary stability concern for this compound is the reactivity of the benzylic bromide. This functional group is susceptible to nucleophilic substitution and hydrolysis. The electron-withdrawing nature of the two fluorine atoms is expected to enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Diagram of the Molecular Structure of this compound

Caption: Potential degradation pathways for this compound.

A Framework for Comprehensive Stability Testing

To thoroughly characterize the stability of this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential. [6][7]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. [6]The following conditions are recommended:

-

Acidic Conditions: Treatment with a mineral acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Alkaline Conditions: Treatment with a base (e.g., 0.1 N NaOH) at room and elevated temperatures.

-

Oxidative Conditions: Treatment with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Stress: Exposure to dry heat at various temperatures.

-

Photostability: Exposure to light according to ICH Q1B guidelines. [8]

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose. [9][10] Protocol for Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve adequate separation of all peaks.

-

Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the parent compound and all significant degradation products. A photodiode array (PDA) detector is highly recommended for this purpose.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Workflow for Stability Testing

Caption: A systematic workflow for the stability assessment of a new chemical entity.

Recommended Handling and Storage Practices

Given the anticipated reactivity of this compound, strict adherence to proper handling and storage procedures is critical to maintain its purity and prevent hazardous situations.

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [11][12]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [13][14]* Avoid Contact: Prevent contact with skin, eyes, and clothing. [13][12]In case of contact, rinse immediately and thoroughly with water. [14]* Incompatible Materials: Avoid contact with strong bases, oxidizing agents, amines, and water. [13][11][12] Storage:

-

Container: Store in a tightly sealed, original container. [13]Glass containers are generally suitable. [13]* Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidation. [11]* Temperature: Store in a cool, dry place. [13]Refrigeration may be necessary for long-term storage, but care should be taken to prevent freezing if the compound is a liquid.

-

Light Protection: Protect from light by using an amber-colored container or by storing it in a dark location. [11]

Conclusion: A Proactive Approach to Stability

While specific stability data for this compound is limited, a proactive approach based on sound chemical principles and experience with related compounds can ensure its successful use in research and development. By anticipating potential degradation pathways, implementing a robust stability testing program, and adhering to strict handling and storage protocols, scientists can mitigate risks, ensure data integrity, and facilitate the smooth progression of drug development projects. The insights and methodologies presented in this guide provide a solid foundation for navigating the stability challenges associated with this and other reactive chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]

-

Loba Chemie. BENZYL BROMIDE FOR SYNTHESIS [Safety Data Sheet]. Retrieved from [Link]

- Wang, L., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(49), 28695-28701.

- Adhikari, R. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.

-

AA Blocks. This compound. Retrieved from [Link]

-

Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link]

- Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88.